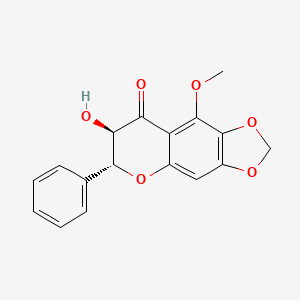
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-hydroxy-5-methoxy-6,7- methylenedioxyflavanone is an extended flavonoid that consists of (2S)-flavanone substituted by a hydroxy group at position 3, a methoxy group at position 5 and a methylenedioxy group across positions 6 and 7. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of dihydroflavonols, a monomethoxyflavanone, an extended flavonoid and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Cytotoxicity and Anticancer Potential
A study focusing on flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. identified a flavanol derivative closely related to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. This research highlighted the compound's potential cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and gastric adenocarcinoma, suggesting its potential application in cancer research and therapy (Nguyen et al., 2020).
Antibacterial and Antioxidant Activities
Another study on Erythrina livingstoniana led to the discovery of flavanones structurally similar to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. These compounds demonstrated notable antibacterial efficacies against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Additionally, they showed free-radical scavenging potential, indicating their usefulness in developing antibacterial and antioxidant agents (Bedane et al., 2015).
Anti-inflammatory and Antiallergic Properties
Compounds derived from the leaves of Dracaena steudneri Engl. were studied for their anti-inflammatory potential. Flavones and flavanones, related to the compound , were evaluated for their effects on pro-inflammatory cytokine production. Some of these compounds significantly inhibited the production of key cytokines involved in inflammatory responses, suggesting their potential application in treating inflammation and allergic reactions (Nchiozem-Ngnitedem et al., 2020).
properties
Product Name |
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(6R,7R)-7-hydroxy-9-methoxy-6-phenyl-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H14O6/c1-20-17-12-10(7-11-16(17)22-8-21-11)23-15(14(19)13(12)18)9-5-3-2-4-6-9/h2-7,14-15,19H,8H2,1H3/t14-,15+/m0/s1 |
InChI Key |
MJAIKSJQFBNFDU-LSDHHAIUSA-N |
Isomeric SMILES |
COC1=C2C(=CC3=C1OCO3)O[C@@H]([C@H](C2=O)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC(C(C2=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



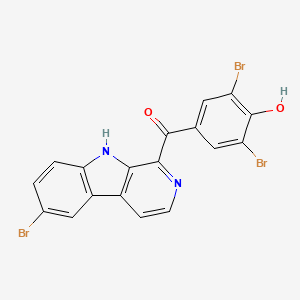
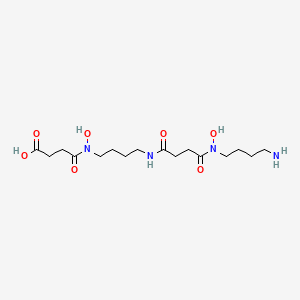
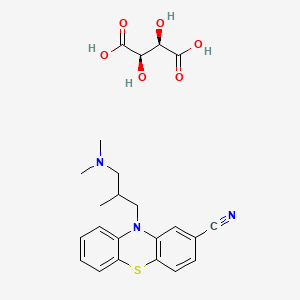
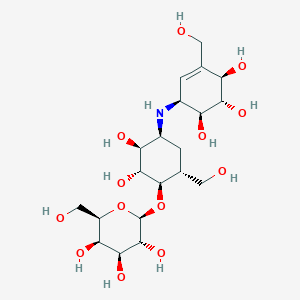
![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)
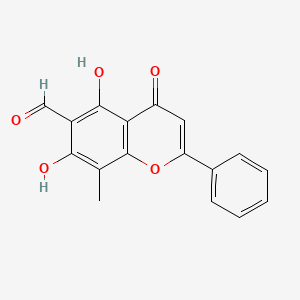
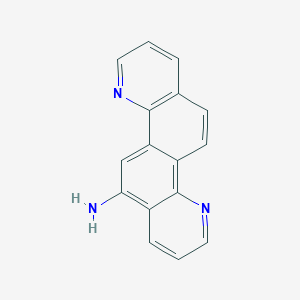
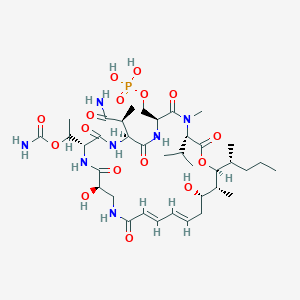
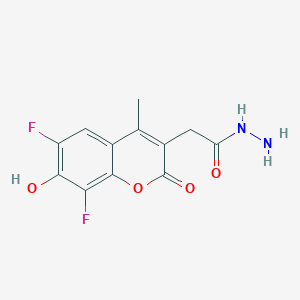
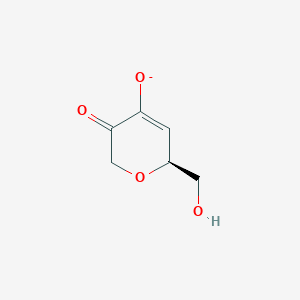
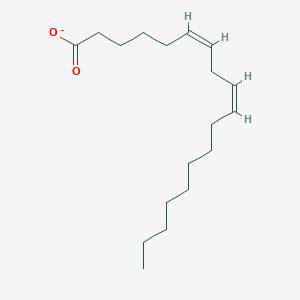
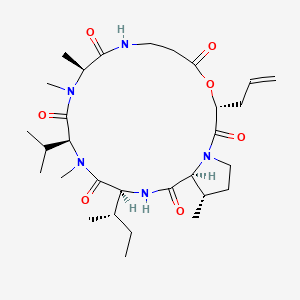
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)
